Flavensomycinoic acid

Description

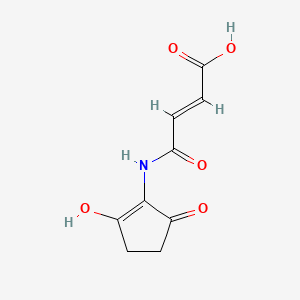

Structure

3D Structure

Properties

CAS No. |

65518-38-9 |

|---|---|

Molecular Formula |

C9H9NO5 |

Molecular Weight |

211.17 g/mol |

IUPAC Name |

(E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C9H9NO5/c11-5-1-2-6(12)9(5)10-7(13)3-4-8(14)15/h3-4,11H,1-2H2,(H,10,13)(H,14,15)/b4-3+ |

InChI Key |

ZQJDMQJACBVIAA-ONEGZZNKSA-N |

SMILES |

C1CC(=O)C(=C1O)NC(=O)C=CC(=O)O |

Isomeric SMILES |

C1CC(=O)C(=C1O)NC(=O)/C=C/C(=O)O |

Canonical SMILES |

C1CC(=O)C(=C1O)NC(=O)C=CC(=O)O |

Synonyms |

flavensomycinoic acid |

Origin of Product |

United States |

Isolation, Production, and Structural Elucidation Methodologies

Natural Source and Microbial Origin Studies

The journey of flavensomycinoic acid begins within the microscopic world of endophytic microorganisms. These organisms reside within the tissues of living plants, forming a symbiotic relationship that can lead to the production of a diverse array of secondary metabolites. researchgate.net

Endophytic Microorganisms as Producing Strains

This compound is naturally produced by certain species of Streptomyces, a genus of Gram-positive bacteria known for its prolific production of antibiotics and other bioactive compounds. vulcanchem.comsid.ir Specifically, the endophytic strain Streptomyces sp. YIM66017, isolated from the medicinal plant Alpinia oxyphylla, has been identified as a producer of this compound. nih.govresearchgate.net This discovery underscores the potential of endophytic actinomycetes, which colonize the interior of plants, as a rich and still largely untapped source of novel natural products. sci-hub.se The symbiotic relationship between the endophyte and the host plant is thought to play a role in the biosynthesis of such compounds. sci-hub.se

Another producing microorganism is Streptomyces griseus. gatech.edu Endophytic bacteria, like Streptomyces, are known to produce various beneficial compounds for their host plants, including plant growth hormones and substances that can protect against pathogens. jsirjournal.com

Cultivation and Fermentation Strategies for Compound Production

The production of this compound relies on the cultivation and fermentation of the producing microbial strains. The culture filtrate of Streptomyces sp. YIM66017 is the primary source from which the compound is isolated. nih.govresearchgate.net

Optimizing fermentation conditions is crucial for maximizing the yield of secondary metabolites like this compound. Key parameters that are often manipulated include the composition of the culture medium, pH, temperature, aeration, and incubation time. ekb.egnih.gov For instance, the production of other compounds by Streptomyces species has been shown to be influenced by the carbon and nitrogen sources in the medium, as well as the presence of specific precursors. nih.gov While specific optimal conditions for this compound production are not extensively detailed in the provided search results, general principles of Streptomyces fermentation for secondary metabolite production would apply. This includes using a suitable growth medium, such as those from the International Streptomyces Project (ISP), and maintaining optimal physical parameters. ekb.eg Fed-batch fermentation strategies have been shown to be effective in increasing the yield of other secondary metabolites from Streptomyces and could potentially be applied to this compound production. nih.gov

The fermentation process for producing amino acids, which are also microbial metabolites, highlights the importance of controlling parameters like inoculum mass, pH, feed rate, and temperature to maximize yield. This level of control is likely also critical for efficient this compound production.

Isolation and Purification Techniques for this compound

Following fermentation, a multi-step process is required to isolate and purify this compound from the complex mixture of the culture broth.

Chromatographic Separation Methodologies

Chromatography is a cornerstone of natural product isolation. researchgate.nethilarispublisher.com For this compound, the process typically begins with the extraction of the fermented broth using a solvent like ethyl acetate. nih.gov The resulting crude extract is then subjected to column chromatography. nih.gov

Silica (B1680970) gel column chromatography is a common initial step, where the extract is separated into fractions based on the differential adsorption of its components to the silica gel stationary phase. nih.govmdpi.com These fractions are then analyzed, often using thin-layer chromatography (TLC), to identify those containing the target compound. hilarispublisher.com

Further purification is often achieved using more advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and purifying compounds from complex mixtures with high resolution. researchgate.netui.ac.id Reversed-phase HPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture, is frequently employed for the purification of polar compounds like alkaloids. mdpi.com

Advanced Purification Protocols

For achieving high purity, a combination of different chromatographic methods is often necessary. nih.gov After initial separation by silica gel chromatography, fractions containing this compound may be further purified by techniques such as preparative HPLC. ui.ac.id This allows for the isolation of the compound in a highly pure form, which is essential for accurate structural elucidation and biological activity studies. ui.ac.id

Other advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) have been used for the purification of other natural products and could potentially be applied to this compound. mdpi.com The choice of purification protocol is guided by the physicochemical properties of the compound, such as its polarity and solubility. japsonline.com

Structural Elucidation Techniques

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques. nih.govd-nb.info These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

The primary tools for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). outsourcedpharma.comnih.gov

Mass Spectrometry (MS) provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). researchgate.netijper.org Fragmentation patterns observed in the mass spectrum can also offer clues about the structural components of the molecule. d-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy , including one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMBC) experiments, is crucial for piecing together the carbon-hydrogen framework of the molecule. researchgate.netnih.gov

¹H NMR provides information about the different types of protons in the molecule and their chemical environments. researchgate.net

¹³C NMR reveals the number and types of carbon atoms. nih.gov

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) , establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. researchgate.net

In the case of this compound, its structure was ultimately confirmed by X-ray crystallographic analysis . nih.govresearchgate.net This technique provides a definitive three-dimensional model of the molecule, confirming the connectivity and stereochemistry determined by spectroscopic methods.

The combined data from these analytical techniques led to the elucidation of the structure of this compound, revealing it to be a linear polyketide. nih.gov

Spectroscopic Analysis (NMR, Mass Spectrometry, Infrared Spectroscopy)

The molecular structure of this compound was elucidated through extensive spectroscopic analysis. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy have been crucial in piecing together its atomic connectivity and functional groups. researchgate.netvulcanchem.comnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹C) NMR spectroscopy provided the foundational data for the structural backbone of this compound. researchgate.net Analysis of the chemical shifts, coupling constants, and correlations in 2D NMR spectra, such as HMBC (Heteronuclear Multiple Bond Correlation) and ¹H-¹H COSY (Correlation Spectroscopy), allowed for the precise assignment of protons and carbons within the molecule. researchgate.net For instance, key HMBC correlations helped to establish the connectivity between different parts of the molecule. researchgate.net

Interactive Table: NMR Spectroscopic Data for this compound (500 MHz, in MeOD)

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH), Multiplicity (J in Hz) |

|---|---|---|

| 2 | 162.9 | --- |

| 3 | 114.2 | 5.86, d (15.5) |

| 4 | 145.9 | 7.37, dd (15.5, 9.5) |

| 5 | 34.5 | 3.51, t (9.5) |

| 6 | 170.8 | --- |

| 7 | 130.6 | --- |

| 8 | 139.6 | --- |

| 9 | 41.0 | 2.59, m |

| 10 | 27.1 | 1.63, m |

| 11 | 20.0 | 0.98, d (6.5) |

| 12 | 177.1 | --- |

Data sourced from Zhou et al., 2013. researchgate.net

Mass Spectrometry (MS): Mass spectrometry was employed to determine the molecular formula of this compound. researchgate.net High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provided an exact mass measurement, which established the molecular formula as C₁₁H₁₃NO₄. researchgate.net The observed mass-to-charge ratio ([M+Na]⁺) was 234.0327, closely matching the calculated value of 234.0378 for C₁₁H₁₁NO₄Na. researchgate.net This technique confirms the elemental composition, a critical step in structure elucidation. vulcanchem.com

Infrared (IR) Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. orgchemboulder.compg.edu.pl In carboxylic acids like this compound, characteristic IR absorption bands are expected. orgchemboulder.com These typically include a very broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), an intense C=O (carbonyl) stretching band (around 1690-1760 cm⁻¹), and a C-O stretching band (around 1210-1320 cm⁻¹). orgchemboulder.com The presence of these specific bands in its IR spectrum would confirm the carboxylic acid and other carbonyl functionalities within the this compound structure. researchgate.net

X-ray Crystallographic Analysis for Absolute Stereochemistry

While spectroscopic methods provide crucial connectivity data, X-ray crystallography offers the most definitive evidence for the three-dimensional arrangement of atoms in a molecule. nih.govglycoforum.gr.jp The structure of this compound, which was isolated as yellow crystals, was unequivocally confirmed by single-crystal X-ray crystallographic analysis. researchgate.net

This powerful technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted spots provides information about the crystal's internal symmetry and the dimensions of the unit cell. nih.gov By measuring the intensities of these spots, researchers can calculate an electron density map of the molecule and build an exact three-dimensional model, atom by atom. nih.govlibretexts.org This analysis not only verifies the planar structure but also determines the absolute configuration of any chiral centers, which refers to the precise spatial arrangement of its atoms. wikipedia.org The X-ray analysis of this compound provided the final, unambiguous proof of its elucidated structure. researchgate.net

Stereochemical Assignments (e.g., (E)-configuration)

The stereochemistry of a molecule is a critical aspect of its identity. This compound possesses a carbon-carbon double bond, which can exist as different stereoisomers. The specific arrangement of substituents around this double bond is described using the E/Z notation system. wikipedia.orglibretexts.org

The assignment is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on each carbon of the double bond. wikipedia.org

At carbon C-3: The substituent is a hydrogen atom and the C-4 carbon. Carbon has a higher atomic number than hydrogen, so the C-4 side of the bond is the higher priority group.

At carbon C-4: The substituents are the C-5 carbon and the C-3 carbon. The C-5 carbon is attached to a nitrogen atom, while C-3 is part of the double bond. Following the CIP rules, the path at C-5 is given higher priority.

Since the two higher-priority groups (the C-4 path from C-3 and the C-5 path from C-4) are on opposite sides of the double bond axis, the configuration is assigned as E (from the German entgegen, meaning "opposite"). wikipedia.org Therefore, the full stereochemical description includes the (E)-configuration for this double bond.

Biosynthetic Pathway Investigations

Classification as a Polyketide Metabolite

Flavensomycinoic acid is classified as a linear polyketide metabolite. vulcanchem.comresearchgate.net This classification is based on its chemical structure and its isolation from microorganisms known for producing polyketides. vulcanchem.comresearchgate.net Polyketides are a large and diverse class of natural products synthesized by multidomain enzymes called polyketide synthases (PKSs). annualreviews.orgmdpi.com These compounds are assembled through the repeated condensation of simple carboxylic acid units, in a process that shares similarities with fatty acid synthesis. annualreviews.orgu-tokyo.ac.jp

The compound was identified as a polyketide during its isolation from the culture filtrate of an endophytic Streptomyces sp. YIM66017, obtained from the medicinal plant Alpinia oxyphylla. vulcanchem.comresearchgate.netresearchgate.net The structural elucidation was accomplished through spectroscopic analysis, with its definitive structure confirmed by X-ray crystallography. vulcanchem.comresearchgate.netresearchgate.net The polyketide nature of such compounds is often confirmed through stable isotope incorporation experiments, which trace the biosynthetic origin of the carbon backbone. researchgate.net

Proposed Biosynthetic Precursors and Intermediates

While this compound is established as a polyketide, the specific biosynthetic precursors and intermediates leading to its formation have not been explicitly detailed in the available scientific literature. In general, polyketide biosynthesis is initiated from a starter unit, typically a short-chain acyl-CoA such as acetyl-CoA or propionyl-CoA, followed by sequential additions of extender units like malonyl-CoA or methylmalonyl-CoA. mdpi.complos.org

This compound itself has been described as a biosynthetic precursor, suggesting it may serve as an intermediate in the formation of more complex molecules, such as the antifungal compound flavensomycin or the macrolide antibiotic bafilomycin B1. vulcanchem.comgoogle.com

Enzymology of the Biosynthetic Pathway

The biosynthesis of polyketides is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). researchgate.netmdpi.com These enzymatic systems are broadly categorized into three types (Type I, Type II, and Type III), which differ in their protein architecture and catalytic mechanisms. mdpi.comu-tokyo.ac.jp Given that this compound is a linear polyketide produced by a Streptomyces species, its biosynthesis is likely carried out by a Type I or Type II PKS system, which are common in bacteria. mdpi.com

The specific polyketide synthase and any associated tailoring enzymes directly responsible for the biosynthesis of this compound have not been identified or characterized in the reviewed literature. While the producing organism, Streptomyces sp. YIM66017, has undergone genome sequencing which revealed the presence of numerous biosynthetic gene clusters, the specific enzymes dedicated to this compound synthesis have not yet been experimentally verified. nih.gov

Detailed mechanistic studies on the specific enzymatic transformations involved in the biosynthesis of this compound are not available in the current scientific literature. General polyketide synthesis involves a series of enzymatic reactions organized in a modular fashion. Key steps include:

Chain Elongation: Catalyzed by ketosynthase (KS) domains, which mediate the Claisen condensation between the growing polyketide chain and an extender unit (e.g., malonyl-CoA). plos.org

Cyclization: While this compound is a linear polyketide, the formation of cyclic polyketides involves specific domains that guide the folding and intramolecular condensation of the polyketide chain.

Proton Shuttling: This is integral to various catalytic steps, particularly in reduction and dehydration reactions carried out by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS modules. plos.org

However, the specific sequence of these events, the number of elongation cycles, and the precise tailoring reactions for this compound remain to be elucidated.

Identification and Characterization of Key Biosynthetic Enzymes

Genetic Basis of this compound Biosynthesis

The genes responsible for the production of secondary metabolites like polyketides are typically organized in contiguous biosynthetic gene clusters (BGCs) on the microbial chromosome. nih.govfrontiersin.orgjmicrobiol.or.kr Despite the availability of the genome sequence for the producing strain, Streptomyces sp. YIM66017, the specific biosynthetic gene cluster responsible for this compound production has not yet been identified. nih.gov Genome mining of this strain using tools like antiSMASH revealed 29 potential secondary metabolite BGCs, but experimental work has thus far focused on linking a different cluster to the biosynthesis of co-isolated compounds called alpiniamides. nih.gov Similarly, while the related compound flavensomycin is produced by Streptomyces cavourensis, its specific BGC has also not been reported. mdpi.com Identifying the correct BGC is the first step toward understanding the genetic and enzymatic basis of this compound biosynthesis through genetic manipulation and heterologous expression studies. jmicrobiol.or.kr

Gene Manipulation Strategies for Pathway Elucidation

Detailed research findings from gene manipulation studies specifically targeting the this compound biosynthetic pathway are not available in the public domain. Consequently, data tables detailing manipulated genes, resulting metabolites, and inferred gene functions for this specific compound cannot be generated at this time. The elucidation of this pathway remains a potential area for future research in the field of natural product biosynthesis.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Flavensomycinoic Acid

Total synthesis provides unambiguous proof of a proposed chemical structure and allows for the production of the material in quantities sufficient for extensive biological evaluation. beilstein-journals.org For structurally intricate molecules like this compound, a polyketide, the synthetic route must be carefully designed to control stereochemistry and build the complex architecture efficiently. beilstein-journals.orgrsc.org

The synthesis of polyketide fragments heavily relies on a toolkit of robust carbon-carbon bond-forming reactions. These reactions are essential for assembling the carbon skeleton with the correct connectivity and stereochemistry.

Key Carbon-Carbon Bond-Forming Reactions in Polyketide Synthesis:

| Reaction Type | Description | Relevance to Polyketide Synthesis |

| Aldol (B89426) Reaction | Forms a new C-C bond by reacting an enolate with a carbonyl compound, creating a β-hydroxy carbonyl moiety. Boron-mediated aldol reactions are particularly effective for controlling stereochemistry. beilstein-journals.org | Foundational for building the alternating hydroxyl and methyl-substituted carbon chains typical of polyketides. beilstein-journals.orgcam.ac.uk |

| Stille Coupling | A palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide. | Used for joining complex fragments, particularly in the late stages of synthesis and for macrocycle formation. beilstein-journals.org |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Widely used for creating C(sp²)-C(sp²) bonds to connect vinyl or aryl fragments. researchgate.net |

| Julia-Lythgoe Olefination | A reaction of a phenyl sulfone with an aldehyde or ketone to form an alkene, typically with high E-selectivity. | A reliable method for constructing trans-double bonds within the polyene sections of macrolides. nih.gov |

| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. | A classic and versatile method for alkene synthesis, including the formation of exocyclic double bonds or linking fragments. sciepublish.com |

| Michael Addition | The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Useful for forming rings and adding side chains in a controlled manner. sciepublish.com |

For a molecule like this compound, a plausible retrosynthetic strategy would involve disconnecting the macrocycle at the ester linkage and at one or more strategic C-C bonds within the carbon backbone to yield two or three key fragments of similar complexity. These fragments would then be synthesized using stereoselective reactions like asymmetric aldol additions and subsequently joined using a cross-coupling reaction before macrolactonization.

The synthesis of complex macrolides is fraught with challenges, chief among them being the precise control of stereochemistry over numerous stereogenic centers. rsc.org The structural complexity and conformational flexibility of these molecules make their synthesis a formidable task. rsc.org

A major challenge is the construction of long acyclic chains with multiple, contiguous stereocenters. Achieving the correct relative and absolute stereochemistry requires the use of highly selective reactions. Methods employed include:

Substrate-Controlled Reactions: Where the existing chirality in a molecule directs the stereochemical outcome of a subsequent reaction.

Reagent-Controlled Reactions: Employing chiral reagents, auxiliaries, or catalysts to induce stereoselectivity. acs.org Asymmetric aldol methodologies are a prime example. cam.ac.uk

Asymmetric Catalysis: Using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is a highly efficient and atom-economical approach. rsc.org

Macrolactonization, the ring-closing step to form the large macrocycle, is another significant hurdle. The success of this transformation is highly dependent on the conformation of the linear precursor. Various methods, such as the Yamaguchi and Shiina macrolactonization protocols, have been developed to favor the desired cyclization over competing intermolecular reactions. nih.govacs.org

Retrosynthetic Analysis and Key Carbon-Carbon Bond Forming Reactions

Semi-Synthesis and Analogue Design

When the natural product can be isolated in reasonable quantities, semi-synthesis offers a more direct route to novel derivatives. mdpi.com This approach involves the chemical modification of the natural scaffold to produce analogues that would be difficult to access through total synthesis. mdpi.com

The structure of this compound, like many polyketides, possesses several functional groups (hydroxyls, carboxylic acid, alkenes) that serve as handles for chemical modification. wikipedia.org Strategies for modifying such scaffolds often involve:

Esterification/Amidation: The carboxylic acid group is a prime target for modification to produce esters or amides, which can alter solubility, cell permeability, and metabolic stability.

Acylation/Alkylation: The hydroxyl groups can be acylated or alkylated to probe their importance in target binding. For example, in studies on brefeldin A, ester derivatives were synthesized by reacting the natural product with various benzoic acids. mdpi.com

Modification of Double Bonds: The alkenes in the structure can be hydrogenated, epoxidized, or dihydroxylated to investigate the role of the polyene system in biological activity.

These modifications can be achieved using standard organic reactions, allowing for the generation of a library of derivatives for biological screening. pnas.org

Rational design uses an understanding of the drug target and the principles of medicinal chemistry to design new molecules with improved properties. nih.gov This approach is increasingly supported by computational methods. bibbase.orgnih.gov For a polyketide antibiotic, the goal is often to enhance potency, overcome resistance mechanisms, or improve pharmacokinetic properties. pnas.org

A rational design strategy for this compound derivatives might involve:

Computational Modeling: Docking the parent molecule into a model of its biological target (if known) to identify key binding interactions.

In Silico Screening: Designing a virtual library of derivatives and using computational tools to predict their binding affinity, solubility, and membrane permeability. bibbase.orgresearchgate.net This allows for the prioritization of candidates for synthesis. bibbase.orgresearchgate.net

Targeted Modifications: Based on modeling, specific parts of the molecule can be modified. For instance, if a hydroxyl group is identified as a key hydrogen bond donor, analogues could be designed to enhance this interaction. Conversely, if a part of the molecule is exposed to the solvent, it could be modified with groups to improve solubility. nih.gov

This approach was successfully used to design macrolide derivatives that could overcome antibiotic resistance by systematically evaluating candidates based on predicted solubility, permeability, and binding affinity to the bacterial ribosome. bibbase.orgnih.gov

Chemical Modification of Natural this compound Scaffolds

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) is the analysis of how the chemical structure of a compound influences its biological activity. wikipedia.orgslideshare.net By synthesizing and testing a series of related compounds, medicinal chemists can identify the pharmacophore—the key structural features responsible for the biological effect. wikipedia.org

For a complex natural product like this compound, SAR studies are essential for identifying which parts of the molecule are critical for activity and which can be modified. While specific SAR data for this compound is limited, studies on other polyketides provide valuable insights.

General SAR Findings for Polyketide/Macrolide Antibiotics:

| Molecular Region | General Observation from SAR Studies | Example Compound Class |

| Macrocyclic Core | The overall size and conformation of the macrolactone ring are often crucial for activity. Alterations can lead to a complete loss of function. | Trienomycins nih.gov |

| Side Chains | Modifications to side chains can fine-tune activity, alter spectrum, or overcome resistance. The N-acylated side chain of trienomycin A was found to be essential for its cytotoxicity. nih.gov | Trienomycins nih.gov |

| Hydroxyl Groups | Specific hydroxyl groups are often critical for binding to the biological target through hydrogen bonds. Their removal or modification can drastically reduce activity. | Trienomycins (C13-OH is essential) nih.gov |

| Polyene System | The conjugated double bond system is frequently integral to the molecule's mechanism of action and overall shape. | Trienomycins (triene subunit is essential) nih.gov |

| Carboxylic Acid | A terminal carboxylic acid can be vital for activity, often acting as a key binding anchor or influencing solubility and transport. | Flufenamic Acid Derivatives nih.gov |

SAR studies on flavonoids have also shown that specific hydroxylation patterns and the presence of a C2-C3 double bond are critical for their antioxidant activity. mdpi.com Similarly, for any new series of this compound derivatives, systematic evaluation would be required to build a detailed SAR model, guiding the development of analogues with potentially superior therapeutic properties.

Systematic Structural Modifications and Their Impact on Molecular Interactions

The exploration of a molecule's therapeutic potential often involves the systematic modification of its chemical structure to enhance its desired biological activity, selectivity, and pharmacokinetic properties. This process, known as structure-activity relationship (SAR) studies, is a cornerstone of medicinal chemistry. For a compound like this compound, this would involve the targeted alteration of its functional groups to understand and optimize its interactions with biological targets.

Key molecular interactions that are typically modulated include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. The introduction or modification of functional groups can significantly alter these interactions. For instance, the addition of a hydroxyl or amino group could introduce new hydrogen bond donor or acceptor sites, potentially increasing the binding affinity of the molecule to its target. Conversely, appending a non-polar alkyl or aryl group could enhance hydrophobic interactions, which is often crucial for binding to non-polar pockets in a protein.

The following table illustrates hypothetical structural modifications to this compound and their potential impact on molecular interactions, based on established chemical principles.

| Modification Site | Modification | Potential Impact on Molecular Interactions |

| Carboxylic Acid | Esterification | Masks a key hydrogen bonding and ionic interaction site, potentially altering target specificity and improving cell permeability. |

| Carboxylic Acid | Amidation | Replaces a carboxylate with a neutral amide, changing the hydrogen bonding pattern and removing a negative charge. |

| Pyrrole Ring | Substitution | Introduction of substituents could modulate electronic properties and create new steric or hydrophobic interactions. |

| Alkyl Chain | Chain Lengthening/Shortening | Alters hydrophobic interactions and the overall shape of the molecule, affecting how it fits into a binding site. |

| Alkyl Chain | Introduction of Unsaturation | Creates a more rigid structure, which can be beneficial for locking the molecule into a specific bioactive conformation. |

These modifications are typically carried out using a variety of synthetic organic chemistry techniques. The resulting derivatives are then subjected to biological assays to determine how the structural changes have affected their activity.

Computational Modeling for SAR Prediction

In modern drug discovery, computational modeling plays a pivotal role in predicting the structure-activity relationships of new compounds before they are synthesized. This in silico approach saves significant time and resources by prioritizing the synthesis of molecules that are most likely to be active.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique. QSAR models are mathematical equations that relate the chemical properties of a series of compounds to their biological activities. By analyzing a set of known active and inactive molecules, a QSAR model can identify the key physicochemical properties that are important for activity. These properties can include hydrophobicity, electronic effects, and steric parameters. For this compound and its hypothetical derivatives, a QSAR model could predict the activity of unsynthesized analogues, guiding the design of more potent compounds.

Molecular docking is another powerful computational tool. This method predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. By simulating the binding of this compound and its derivatives to a target's active site, researchers can gain insights into the specific molecular interactions that are responsible for its biological effect. This information can then be used to design new derivatives with improved binding affinity and selectivity. For example, if a docking study reveals an empty hydrophobic pocket in the binding site, a medicinal chemist could design a derivative with an appropriately sized hydrophobic group to fill that pocket and increase the binding energy.

The table below summarizes how these computational methods could be applied to the study of this compound.

| Computational Method | Application to this compound | Predicted Outcome |

| QSAR | Analyze a virtual library of this compound derivatives with varying substituents. | Generate a predictive model for the biological activity of new, unsynthesized derivatives. |

| Molecular Docking | Simulate the binding of this compound and its analogues to a known or predicted biological target. | Visualize binding modes, identify key interactions, and predict binding affinities to guide the design of more potent inhibitors. |

| Molecular Dynamics Simulation | Simulate the dynamic behavior of the this compound-target complex over time. | Assess the stability of the predicted binding pose and understand the flexibility of the ligand and protein. |

Through the iterative process of design, synthesis, testing, and computational analysis, the therapeutic potential of a lead compound like this compound can be systematically optimized.

Advanced Analytical Characterization in Research

Chromatographic Techniques for Purity and Identity Assessment

Chromatography is fundamental to the isolation and purity verification of Flavensomycinoic acid from complex biological extracts, such as those from Streptomyces cultures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of this compound. nih.gov It separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. nationalmaglab.org For a polar molecule like this compound, which contains carboxylic acid and hydroxyl groups, reverse-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with acid modifiers like formic acid to control the ionization state of the analyte. thermofisher.comresearchgate.net

During analysis, a solution containing this compound is injected into the HPLC system. As the mobile phase carries the sample through the column, this compound is separated from impurities. A detector, commonly a UV-Vis detector set to a wavelength where the molecule absorbs light, records the signal over time, producing a chromatogram. The time at which this compound elutes from the column is its characteristic retention time, which helps in its identification. The area under the corresponding peak in the chromatogram is proportional to its concentration, allowing for quantitative assessment of purity. nationalmaglab.org This technique is crucial in downstream applications to ensure that highly pure material is used for spectroscopic analysis and bioassays. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. uab.edu Direct analysis of this compound by GC is challenging due to its low volatility, a consequence of its polar functional groups, including a carboxylic acid, a secondary amine, and a hydroxyl group. These groups lead to strong intermolecular hydrogen bonding and a high boiling point.

To make this compound amenable to GC analysis, a chemical derivatization step is necessary. nih.gov This process converts the polar functional groups into less polar, more volatile derivatives. For instance, the carboxylic acid and hydroxyl groups can be converted to their corresponding esters or silyl (B83357) ethers. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replaces the acidic protons on the carboxyl, hydroxyl, and amine groups with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a column (stationary phase). Separation occurs based on the boiling points and polarities of the derivatives. uab.edu When coupled with a mass spectrometer (GC-MS), this technique can provide both retention time data for identification and mass spectra for structural confirmation of the derivatized compound. thermofisher.comnih.govimpact-solutions.co.uk Although not as common as HPLC for this type of molecule, GC-MS could be a valuable tool for specific metabolic profiling studies involving this compound. nih.gov

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a core technique for determining the precise molecular weight and elemental formula of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a molecule's elemental composition. mdpi.com This is critical for distinguishing between compounds that may have the same nominal mass but different chemical formulas. For this compound, isolated from Streptomyces sp. YIM66017, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to establish its molecular formula. nih.gov

The analysis yielded a sodium adduct ion ([M+Na]⁺) with a measured mass-to-charge ratio (m/z) of 234.0327. This experimental value is in close agreement with the calculated m/z of 234.0378 for the elemental formula C₁₀H₁₁NO₄Na, confirming the molecular formula of this compound as C₁₀H₁₁NO₄. nih.gov The high precision of HRMS is fundamental in the initial stages of structural elucidation of novel natural products. nih.govmdpi.com

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z | Found m/z | Molecular Formula | Source |

|---|---|---|---|---|

| [M+Na]⁺ | 234.0378 | 234.0327 | C₁₀H₁₁NO₄Na | nih.gov |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org In an MS/MS experiment, the intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule of this compound would first be selected in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. uab.edulcms.cz

While specific MS/MS fragmentation data for this compound is not detailed in the provided context, its structure suggests predictable fragmentation pathways. Common neutral losses from the precursor ion would likely include the loss of water (H₂O) from the hydroxyl group and the loss of carbon dioxide (CO₂) from the carboxylic acid moiety. Cleavage of the bond between the piperidine (B6355638) ring and the side chain would also be expected, yielding fragments that are diagnostic of the core ring structure and the acrylic acid side chain. Analyzing these fragmentation patterns provides valuable information for confirming the connectivity of the atoms within the molecule. oregonstate.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules like this compound. oregonstate.edupan.olsztyn.pl It provides detailed information about the carbon-hydrogen framework of a molecule. The complete structure of this compound was determined through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. nih.gov

The ¹H NMR spectrum reveals the number of different types of protons and their connectivity, while the ¹³C NMR spectrum shows the number of different types of carbon atoms. nih.gov For this compound, the ¹H and ¹³C NMR data, recorded in deuterated methanol (MeOD), confirmed the presence of a 2,3,4,5-tetrahydropyridine ring substituted with a hydroxyl group, a methyl group, and an acrylic acid side chain. nih.gov Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. nih.gov HMBC (Heteronuclear Multiple Bond Correlation) experiments show longer-range correlations between protons and carbons, which is crucial for piecing together the molecular fragments into the final structure. nih.gov

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (500 MHz, in MeOD)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 2 | 168.0 | |

| 3 | 128.2 | 6.16 (d, 15.6) |

| 4 | 142.1 | 7.40 (d, 15.6) |

| 1' | 172.9 | |

| 2' | 53.3 | 4.01 (t, 6.0) |

| 3' | 29.2 | 1.96 (m) |

| 4' | 26.0 | 2.33 (m) |

| 5' | 68.8 | 4.55 (s) |

| 6' | 17.0 | 1.41 (s) |

Data sourced from Zhou et al., 2013. nih.gov

Other Biophysical and Spectroscopic Methods

The advanced analytical characterization of this compound in research settings involves a suite of biophysical and spectroscopic methods. These techniques provide critical insights into the molecule's electronic properties, functional group composition, and three-dimensional structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. msu.edu The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. orgchemboulder.com This method is particularly useful for detecting molecules containing chromophores, which are parts of a molecule that absorb light. In organic molecules, this often corresponds to systems of conjugated π-bonds. libretexts.org The wavelength of maximum absorbance is denoted as λmax.

For this compound, the conjugated diene and dicarboxylic acid moieties constitute a chromophore. The electronic transitions, primarily π→π* transitions within this conjugated system, are expected to result in a characteristic absorption band in the ultraviolet region. davuniversity.org The energy gap between the π (bonding) and π* (antibonding) orbitals in the conjugated system determines the specific wavelength of absorption. libretexts.org As the extent of conjugation increases, the energy gap decreases, leading to absorption at longer wavelengths (a bathochromic or red shift). libretexts.orgbspublications.net While specific experimental values for this compound are not detailed in the available literature, analysis of similar conjugated systems allows for a well-founded estimation of its UV-Vis spectral characteristics.

Table 1: Expected UV-Vis Absorption Data for this compound

| Chromophore System | Expected Electronic Transition | Probable λmax Range (nm) |

| Conjugated Diene Carboxylic Acid | π → π* | 220 - 280 |

Vibrational Spectroscopy (IR)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The principle is based on the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes (e.g., stretching, bending) of the chemical bonds within the molecule. nih.gov The resulting IR spectrum provides a unique molecular "fingerprint."

The structure of this compound contains several key functional groups that would produce distinct and identifiable peaks in an IR spectrum. The most prominent features would include:

O-H Stretch: A very broad and strong absorption band characteristic of the hydrogen-bonded hydroxyl groups in the carboxylic acid dimers. This band typically appears in the 3300-2500 cm⁻¹ region and often overlaps with C-H stretching signals. orgchemboulder.com

C-H Stretch: Sharp peaks appearing around 3000-2850 cm⁻¹ corresponding to the stretching of C-H bonds in the alkyl portions of the molecule. msu.edu

C=O Stretch: An intense, sharp absorption band associated with the carbonyl group of the carboxylic acids. For α,β-unsaturated carboxylic acids that exist as hydrogen-bonded dimers, this peak is typically found in the 1720-1690 cm⁻¹ range. orgchemboulder.com

C=C Stretch: A medium-to-weak absorption in the 1680-1630 cm⁻¹ region due to the carbon-carbon double bonds within the conjugated system. nobraintoosmall.co.nz

C-O Stretch and O-H Bend: The C-O stretching vibration of the carboxylic acid appears in the 1320-1210 cm⁻¹ range, while the O-H bending vibrations are found around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |

| Alkyl | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Carboxylic Acid | C=O Stretch (H-bonded) | 1690 - 1720 | Strong, Sharp |

| Alkene | C=C Stretch | 1630 - 1680 | Variable |

| Carboxylic Acid | O-H Bend | 1395 - 1440 | Medium |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

X-ray Diffraction for Solid-State Structure Elucidation

X-ray diffraction (XRD), specifically single-crystal X-ray diffraction (SCXRD), is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. creative-biostructure.comnih.gov The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal. The resulting diffraction pattern is used to calculate a three-dimensional map of the electron density, from which the positions of individual atoms can be determined with high precision. libretexts.org

To perform this analysis, a high-quality single crystal of this compound would be required. nih.gov The successful elucidation of its crystal structure would provide a wealth of information, including:

Definitive Molecular Structure: Confirmation of the covalent bond connectivity, bond lengths, and bond angles in the solid state.

Stereochemistry: Unambiguous determination of the relative and absolute configuration of stereocenters.

Conformation: The preferred three-dimensional shape of the molecule in the crystal lattice.

Crystal Packing and Intermolecular Interactions: Detailed insight into how the molecules arrange themselves in the solid state, including the specific hydrogen-bonding networks formed between the carboxylic acid groups of adjacent molecules. acs.org

The data obtained from an X-ray diffraction experiment are presented as a set of crystallographic parameters that define the crystal's unit cell and atomic positions.

Table 3: Crystallographic Data Obtainable from X-ray Diffraction of this compound

| Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry operations that describe the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell axes and the angles between them. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Atomic Coordinates (x, y, z) | The fractional coordinates of each atom within the unit cell. |

Molecular and Cellular Biological Studies

Exploration of Molecular Targets

The specific molecular targets of flavensomycinoic acid are not yet extensively characterized in publicly available scientific literature. Research has primarily focused on its cytotoxic effects, with detailed mechanistic studies on its direct molecular interactions pending further investigation.

Enzyme Inhibition Profiles (e.g., Fatty Acid Synthase)

Specific studies detailing the enzyme inhibition profile of this compound, including its effect on key enzymes like fatty acid synthase (FAS), are not available in the current body of scientific literature. While many natural compounds, particularly flavonoids, are known to inhibit FAS, leading to anticancer effects, no such direct activity has been experimentally confirmed for this compound itself. sci-hub.senih.govd-nb.infomdpi.comnih.govmdpi.com

Receptor Binding Studies

There is currently no published research available that investigates the receptor binding profile of this compound. Functional assays to determine its affinity and interaction with specific cellular receptors have not been reported. researchgate.net

Protein-Ligand Interaction Analysis

Detailed analyses of the protein-ligand interactions of this compound are not documented in existing research. Computational docking studies or experimental methods like X-ray crystallography to elucidate the binding of this compound to specific protein targets have not been published. elifesciences.orgnih.govnih.govmdpi.combiorxiv.org

Cellular Pathway Modulation Studies in in vitro Models

Investigations into how this compound modulates cellular pathways are still in a nascent stage. While its ultimate effect of inducing cell death has been observed, the specific signaling cascades it perturbs to achieve this outcome require further elucidation.

Effects on Cellular Signaling Cascades

The precise effects of this compound on specific cellular signaling cascades have not been reported. Many natural bioactive compounds are known to interfere with key cancer-related pathways such as MAPK, PI3K/Akt, and Wnt signaling. researchgate.netcreative-diagnostics.commdpi.comscientificarchives.comcellsignal.com However, research has not yet confirmed whether this compound's mechanism of action involves the modulation of these or other signaling pathways.

Induction of Specific Cellular Responses (e.g., Apoptosis, Antiproliferation) in Cancer Cell Lines (e.g., MCF-7)

Research by Zhou et al. identified that this compound possesses significant cytotoxicity against MCF-7 cells, establishing a half-maximal inhibitory concentration (IC50) value. researchgate.net This finding highlights the compound's potential as an antiproliferative agent.

Table 1: Antiproliferative Activity of this compound

This table summarizes the reported cytotoxic effect of this compound on the MCF-7 human breast cancer cell line.

| Compound | Cell Line | Cellular Response | IC50 Value (µM) | Reference |

| This compound | MCF-7 | Cytotoxicity / Antiproliferation | 17.0 | sci-hub.seresearchgate.netgust.edu.vn |

Mechanistic Investigations of Biological Activities of this compound

This compound, a linear polyketide and alkaloid isolated from the endophytic fungus Streptomyces sp. YIM66017, has been the subject of preliminary biological evaluation. sci-hub.sevulcanchem.com Its molecular formula is C9H9NO5. researchgate.net While initial studies have identified certain biological effects, detailed molecular and cellular investigations into its mechanisms of action are still in the early stages. The following sections summarize the current understanding of its biological activities at the molecular level.

Molecular Mechanisms of Antimicrobial Activity

Antioxidant Mechanisms at a Cellular Level

There is currently a lack of specific research into the antioxidant mechanisms of this compound at a cellular level. Generally, antioxidant compounds can act through various mechanisms, including the direct scavenging of reactive oxygen species (ROS), the chelation of metal ions involved in ROS production, or the upregulation of endogenous antioxidant enzymes like superoxide (B77818) dismutase and catalase. researchgate.netresearchgate.net The chemical structure of a compound, particularly the presence of hydroxyl groups on an aromatic ring, often correlates with its antioxidant potential. However, without experimental data on this compound, its capacity to mitigate oxidative stress and the pathways involved are unknown.

Molecular Basis of Antiproliferative Effects on Cell Lines

The most significant biological activity reported for this compound is its antiproliferative effect. A study demonstrated its cytotoxic activity against the human breast cancer cell line, MCF-7. sci-hub.sevulcanchem.com The molecular basis for this cytotoxicity has not been fully detailed, but the key finding from this initial research is summarized in the table below.

| Cell Line | IC50 Value | Reference |

| MCF-7 (Human Breast Adenocarcinoma) | 17.0 µM | sci-hub.sevulcanchem.comresearchgate.net |

Table 1: Cytotoxic Activity of this compound

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The observed activity against the MCF-7 cell line suggests that this compound may interfere with cellular pathways essential for cancer cell proliferation or survival. sci-hub.sevulcanchem.com Potential mechanisms for antiproliferative effects of natural compounds can include the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, or the inhibition of signaling pathways critical for tumor growth. However, the specific molecular targets and signaling cascades affected by this compound in cancer cells have not yet been identified.

Insecticidal Activity at the Molecular Level

The broader class of compounds to which this compound belongs, flavensomycin, has been noted for its insecticidal properties. The molecular mechanisms of insecticides are diverse and can involve targeting the insect's nervous system, disrupting metabolic pathways, or inhibiting growth and development. For example, some insecticides act as acetylcholinesterase inhibitors, leading to paralysis, while others may interfere with the formation of ATP or disrupt the function of ion channels. Despite the reported insecticidal potential of the parent compound class, there is no specific information available in the scientific literature regarding the molecular-level mechanism of insecticidal activity for this compound itself.

Future Directions and Research Perspectives

Untapped Biosynthetic Potential and Pathway Engineering

The genetic blueprint for flavensomycinoic acid production in Streptomyces species holds significant untapped potential. Modern genome mining techniques can unveil cryptic biosynthetic gene clusters that may produce novel structural analogs. nih.gov By identifying and characterizing these pathways, researchers can gain insights into the enzymatic machinery responsible for the unique chemical features of this class of molecules. researchgate.net

Pathway engineering offers a powerful strategy to harness and manipulate this biosynthetic potential. Techniques such as ribosome engineering, which involves selecting for antibiotic-resistant mutants, can randomly activate silent biosynthetic gene clusters, potentially leading to the production of new this compound derivatives. nih.gov Furthermore, heterologous expression of the identified gene clusters in more amenable host organisms could facilitate higher yields and enable more efficient production of both the parent compound and engineered analogs. nih.gov This approach has been successfully applied to other complex natural products, such as the discovery of pyxidicyclines. nih.gov

Advanced Synthetic Methodologies for Complex Analogues

While biosynthesis offers a route to this compound and its close relatives, the creation of more complex and functionally diverse analogues necessitates advanced synthetic methodologies. The development of robust and flexible synthetic strategies will be crucial for systematically exploring the structure-activity relationships of this scaffold. This will enable the generation of a library of compounds with targeted modifications, which can then be screened for enhanced or novel biological activities.

High-Throughput Screening for Novel Biological Interactions

High-throughput screening (HTS) is a pivotal technology for discovering new biological activities of chemical compounds. opentrons.comlabkey.comnih.gov By testing a large and diverse library of this compound analogues against a wide array of biological targets, researchers can efficiently identify "hits"—compounds that exhibit a desired interaction, such as inhibiting an enzyme or binding to a receptor. opentrons.comlabkey.com This methodology has been instrumental in various fields, including drug discovery, functional genomics, and toxicology. opentrons.com

The HTS process involves several key stages, including the development of a sensitive and robust assay, automated execution using robotics, and sophisticated data analysis to identify promising candidates. opentrons.comlabkey.com For this compound, HTS campaigns could be designed to explore its potential as an antimicrobial, an antiviral, or a modulator of specific cellular pathways. opentrons.com The identification of novel interactions through HTS would open up new avenues for therapeutic development.

| HTS Workflow Component | Description | Key Considerations |

| Target Selection | Identifying a biologically relevant protein or pathway. opentrons.com | Relevance to disease or process of interest. |

| Compound Library | A diverse collection of this compound analogues. opentrons.com | Structural diversity to maximize the chances of finding a hit. |

| Assay Development | Creating a sensitive and automatable test to measure the compound's effect. opentrons.com | Miniaturization for microplate formats (e.g., 96-well, 384-well). opentrons.com |

| Automated Screening | Using robotics for precise and rapid testing of the library. labkey.com | High throughput and reproducibility. |

| Data Analysis | Analyzing results to identify "hits" and filter out false positives. labkey.com | Statistical rigor and hit validation. labkey.com |

Computational Chemistry and Molecular Dynamics Simulations for Mechanistic Insights

To gain a deeper understanding of how this compound interacts with its biological targets at a molecular level, computational chemistry and molecular dynamics (MD) simulations are indispensable tools. nih.govmdpi.com MD simulations, in particular, can provide atomistic details of the dynamic interactions between a ligand and its protein target, revealing information that is often inaccessible through static experimental structures alone. nih.gov

These computational approaches can be used to:

Predict the binding modes of this compound and its analogues to target proteins.

Elucidate the conformational changes that occur upon binding. nih.gov

Calculate the binding free energies to rank the potency of different analogues.

Guide the rational design of new derivatives with improved affinity and selectivity. google.com

By simulating the behavior of the molecule and its target over time, researchers can gain mechanistic insights that are crucial for optimizing its therapeutic potential. nih.gov

Integration with Omics Technologies for Systems-Level Understanding

To fully comprehend the biological impact of this compound, a systems-level approach is necessary. mdpi.com The integration of various "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the cellular response to the compound. frontiersin.orgpb.edu.pl

A multi-omics approach can help to:

Identify the global changes in gene expression (transcriptomics) and protein levels (proteomics) induced by this compound.

Uncover the metabolic pathways that are perturbed by the compound (metabolomics). nih.gov

Correlate these molecular changes with the observed phenotype.

By integrating these large datasets, researchers can construct a more complete picture of the mechanism of action of this compound and identify potential biomarkers for its activity. pb.edu.pl This systems-level understanding is essential for predicting both on-target and off-target effects and for developing more effective and safer therapeutic agents. mdpi.com

Q & A

Basic Research Questions

Q. What methodological considerations are critical for optimizing the synthesis of Flavensomycinoic acid in laboratory settings?

- Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, catalysts, solvents) and rigorous characterization at each step. Use fractional factorial designs to identify critical variables while minimizing resource expenditure. Document all experimental conditions in detail, including raw data and failed attempts, to ensure reproducibility . Supplementary materials should include NMR, HPLC, and mass spectrometry data to validate purity and structural integrity .

Q. How should researchers design initial biological assays to evaluate this compound’s bioactivity?

- Answer : Prioritize in vitro assays (e.g., enzyme inhibition, cell viability) with positive and negative controls. Use dose-response curves to establish IC50 values and validate results across multiple cell lines or biochemical systems. Include statistical power analyses to determine sample size adequacy and avoid false positives . Reference established protocols for related compounds (e.g., ferulic acid assays) but adjust parameters for this compound’s unique physicochemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.